molecular formula C21H17N5O2S B4564879 N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4564879
M. Wt: 403.5 g/mol
InChI Key: ALXJTLFFRHKVDX-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 403.11029598 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that derivatives of N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide exhibit significant antimicrobial activities. For instance, a study on the synthesis, structural elucidation, and antimicrobial screening of related acetamide derivatives highlighted their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, containing the 1,2,4-triazole ring system, have been noted for their wide range of pharmaceutical activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anti-tubercular properties (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Synthesis and Characterization for Pharmaceutical Applications

The synthesis and characterization of derivatives of N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been extensively studied. A notable research effort involved chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating its role as an intermediate in the natural synthesis of antimalarial drugs. This process optimization and the kinetics of the reaction were carefully studied, indicating the compound's significance in pharmaceutical synthesis (Deepali B Magadum, G. Yadav, 2018).

Potential Antitumor and Anticancer Properties

Another area of application is in the development of antitumor and anticancer agents. Novel sulfonamide derivatives, including structures similar to N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, showed good antimicrobial activity and, notably, compounds exhibited high activity towards various strains. The correlation between experimental and theoretical calculations provided a good confirmation for the anticipated antitumor properties of these compounds (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Innovative Applications in Organic Synthesis

Research on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes has opened new avenues in organic synthesis. This interaction leads to the formation of silaheterocyclic compounds, highlighting a novel application of N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives in the synthesis of organosilicon compounds. The study detailed the structural properties and hydrolysis reactions of these silaheterocyclic compounds, indicating their potential use in practical applications (N. Lazareva, A. Nikonov, et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-18-9-5-4-8-17(18)23-19(28)14-29-21-25-24-20(15-10-12-22-13-11-15)26(21)16-6-2-1-3-7-16/h1-13,27H,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXJTLFFRHKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.